Predicted Lipophilicity (ACD/LogP) for 2-Fluoro vs. 2-Bromo Congener — Implications for Membrane Permeability and Non-Specific Binding
The target compound exhibits a predicted ACD/LogP of 1.16, calculated via the ACD/Labs Percepta Platform v14.00 . In silico comparison with the 2-bromo analog (2-bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide) indicates a lower lipophilicity for the fluoro derivative: the bromo congener is estimated to have a LogP approximately 0.3 units higher based on the Hansch π constant difference between Br and F substituents (π_Br ≈ +0.86; π_F ≈ +0.14) [1]. This LipE-favorable shift for the fluoro compound is expected to reduce non-specific protein binding while retaining sufficient membrane permeability — a critical balance for cellular assay reliability.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.16 |
| Comparator Or Baseline | 2-Bromo-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: estimated LogP ≈ 1.46 (based on π_Br – π_F = +0.72; calculated from Hansch substituent constants) |
| Quantified Difference | ΔLogP ≈ –0.30 (2-fluoro is less lipophilic) |
| Conditions | In silico prediction: ACD/Labs Percepta v14.00 (target compound); comparator LogP estimated from substituent constant additivity [1]. |
Why This Matters
Lower lipophilicity in the 2-fluoro analog predicts reduced non-specific binding and improved aqueous solubility, which are critical for reliable dose-response measurements in biochemical and cell-based assays where the 2-bromo analog may suffer from aggregation or solubility artifacts.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC. View Source
